Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)-

Description

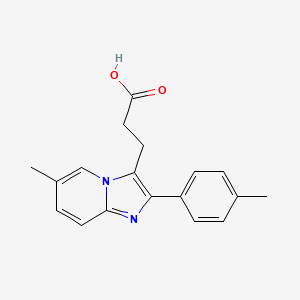

The compound Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- is a derivative of the imidazopyridine scaffold, characterized by a propanoic acid side chain at position 3, a methyl group at position 6, and a 4-methylphenyl substituent at position 2. This structure is closely related to Zolpidem (a GABAA receptor agonist used for insomnia), which features an acetamide group instead of propanoic acid .

Structure

3D Structure

Properties

CAS No. |

88965-06-4 |

|---|---|

Molecular Formula |

C18H18N2O2 |

Molecular Weight |

294.3 g/mol |

IUPAC Name |

3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid |

InChI |

InChI=1S/C18H18N2O2/c1-12-3-6-14(7-4-12)18-15(8-10-17(21)22)20-11-13(2)5-9-16(20)19-18/h3-7,9,11H,8,10H2,1-2H3,(H,21,22) |

InChI Key |

UOROXKCDZAHOMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Sequence

-

Chlorination : 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is treated with oxalyl chloride in THF, forming the acyl chloride intermediate.

-

Hydrolysis : Controlled hydrolysis with potassium hydroxide yields the carboxylic acid derivative.

-

Purification : Recrystallization from methanol-acetic acid mixtures enhances purity to >99%.

Critical Process Controls

-

Stoichiometry : A 2:1 molar ratio of oxalyl chloride to substrate prevents over-chlorination.

-

Temperature Gradients : Maintaining 20–35°C during chlorination minimizes side reactions.

-

Workup : Distillation of THF under reduced pressure ensures efficient solvent removal.

This method’s robustness is evidenced by its application in multi-kilogram batches by Jiangsu Haosen Pharmaceutical Group, with regulatory-compliant impurity profiles.

Comparative Analysis of Methodologies

Efficiency and Environmental Impact

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Chemical Properties and Structure

Molecular Characteristics:

- Molecular Formula: C18H18N2O2

- Molecular Weight: 294.3 g/mol

- CAS Number: 88965-06-4

- IUPAC Name: 3-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]propanoic acid

The compound features an imidazo[1,2-a]pyridine core with specific substitutions that influence its reactivity and biological activity.

Chemistry

Synthesis and Derivatives:

Imidazo(1,2-a)pyridine-3-propanoic acid serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications through reactions such as oxidation, reduction, and substitution.

Table 1: Common Reactions of Imidazo(1,2-a)pyridine-3-propanoic acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Introduces functional groups | Potassium permanganate |

| Reduction | Alters functional groups | Sodium borohydride |

| Substitution | Replaces functional groups | Various nucleophiles |

Biology

Enzyme Inhibition and Receptor Binding:

Research indicates that this compound can inhibit specific enzymes and bind to cellular receptors. Its bioactivity makes it a candidate for studying metabolic pathways and signal transduction mechanisms.

Case Study: Antiparasitic Activity

Exploratory toxicology studies have shown that similar imidazo[1,2-a]pyridine derivatives exhibit antiparasitic effects against trichomoniasis and amoebiasis. These findings suggest potential therapeutic uses for imidazo(1,2-a)pyridine-3-propanoic acid in treating infectious diseases .

Medicine

Therapeutic Properties:

The compound has been investigated for its antibacterial, antifungal, and anticancer properties. Its structural characteristics contribute to its efficacy against various pathogens.

Table 2: Potential Therapeutic Applications

| Application | Target Conditions | Mechanism of Action |

|---|---|---|

| Antibacterial | Bacterial infections | Inhibition of bacterial enzymes |

| Antifungal | Fungal infections | Disruption of fungal cell walls |

| Anticancer | Various cancers | Induction of apoptosis in cancer cells |

Industry

Advanced Materials Development:

Imidazo(1,2-a)pyridine-3-propanoic acid is utilized in developing organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variants

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetic acid (CAS 189005-44-5)

- Structural Difference: Replaces the propanoic acid with an acetic acid group (C17H16N2O2 vs. C18H18N2O2 for the target compound) .

- Impact: Shorter side chain reduces molecular weight (280.32 vs.

- Synthesis : Prepared via similar routes, including Suzuki-Miyaura coupling and acid hydrolysis .

Methyl 6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetate (CAS 258273-49-3)

- Structural Difference : Methyl ester derivative of the acetic acid variant .

- Impact : Acts as a prodrug, improving bioavailability through enhanced membrane permeability. Ester hydrolysis in vivo releases the active carboxylic acid .

2-(4-Fluoro-3-methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-acetic acid (MFCD09886018)

Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide)

- Key Difference: Acetamide group instead of propanoic acid.

- Activity : High selectivity for ω1 benzodiazepine receptors, promoting sedative effects .

- SAR Insight: The amide group in Zolpidem facilitates hydrogen bonding with receptor residues, whereas the propanoic acid in the target compound may introduce ionic interactions or alter solubility .

6-Chloro-2-(4-chlorophenyl)-N,N-dimethylimidazo[1,2-a]pyridine-3-propanamide (CID 13267863)

Key Comparative Data Table

Biological Activity

Imidazo(1,2-a)pyridine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the specific compound Imidazo(1,2-a)pyridine-3-propanoic acid, 6-methyl-2-(4-methylphenyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Imidazo(1,2-a)pyridine Derivatives

Imidazo(1,2-a)pyridine compounds are characterized by a fused ring structure that incorporates nitrogen atoms. This unique configuration contributes to a wide range of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory effects. The compound in focus has shown promise in various studies for its potential therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of imidazo(1,2-a)pyridine derivatives. For instance, compounds derived from this scaffold have been tested against various cancer cell lines. One study reported that specific analogs demonstrated significant cytotoxicity against HeLa cells (human cervical carcinoma) with half-maximal inhibitory concentration (IC50) values indicating potent activity (IC50 < 150 µM for some derivatives) .

Table 1: Cytotoxicity of Imidazo(1,2-a)pyridine Derivatives

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| 1a | HeLa | <150 | Highly cytotoxic |

| 1d | HeLa | <150 | Highly cytotoxic |

| 1l | HeLa | <150 | Highly cytotoxic |

| C5 | Breast Cancer | Varies | Less toxic to normal cells |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that imidazo(1,2-a)pyridine derivatives exhibit activity against various bacterial strains and fungi. The mechanism often involves inhibition of key enzymes or disruption of cellular processes in pathogens .

The biological activity of imidazo(1,2-a)pyridine-3-propanoic acid is primarily attributed to its ability to interact with specific molecular targets. This includes:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or microbial survival.

- Receptor Binding : It can modulate receptor activity involved in signal transduction pathways, affecting cellular responses .

Study on Anthelmintic Activity

A notable study investigated the anthelmintic properties of imidazo(1,2-a)pyridine derivatives against Haemonchus contortus, a significant livestock parasite. The most active compound demonstrated paralysis in larvae at concentrations as low as 31.25 µM, indicating potential for veterinary applications .

Synthesis and Structure-Activity Relationship (SAR)

Research has delved into the structure-activity relationship (SAR) of imidazo(1,2-a)pyridine derivatives. Modifications at various positions on the imidazopyridine core have been shown to enhance biological activity. For instance, substituents at the C6 position significantly influence the compound's efficacy against specific targets .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare imidazo(1,2-a)pyridine-3-propanoic acid derivatives?

Answer:

The compound is typically synthesized via condensation reactions involving functionalized imidazo[1,2-a]pyridine precursors. For example, derivatives can be prepared by reacting 2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-carbaldehyde with amine derivatives in the presence of glacial acetic acid to form Schiff bases or reduced to amines using catalytic hydrogenation . Key steps include:

- Nucleophilic substitution : Halogenated intermediates (e.g., chloro or bromo derivatives) react with amines or alcohols under basic conditions (e.g., NaH or K₂CO₃).

- Oxidation/Reduction : Propanoic acid side chains can be introduced via oxidation of propanol derivatives (e.g., using KMnO₄) or reduction of nitriles (e.g., H₂/Pd-C).

- Friedländer annulation : Used to construct the imidazo[1,2-a]pyridine core from aminopyridine and carbonyl precursors .

Basic: How can structural characterization of this compound and its intermediates be optimized?

Answer:

A multi-technique approach is critical:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆ or CDCl₃) resolve substituent positions on the heterocyclic core and propanoic acid chain. For example, the methyl group at position 6 appears as a singlet near δ 2.4 ppm .

- Mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for halogenated or nitro-substituted derivatives.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives, particularly for chiral centers in the propanoic acid moiety .

Basic: What are the primary biological activities reported for this compound?

Answer:

The compound exhibits broad bioactivity due to its imidazo[1,2-a]pyridine core and substituent diversity:

- Antimicrobial activity : Demonstrated against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .

- Anticancer potential : Inhibits proliferation in breast and colon cancer cell lines (IC₅₀ values: 5–20 µM) by targeting tubulin polymerization or kinase pathways .

- Anti-inflammatory effects : Suppresses COX-2 and TNF-α expression in macrophage models .

Advanced: How can reaction conditions be optimized for scalable synthesis while minimizing side products?

Answer:

Advanced strategies include:

- Computational reaction path screening : Use density functional theory (DFT) to identify low-energy pathways for key steps (e.g., cyclization or substitution). For example, AlCl₃-catalyzed Friedländer reactions can be optimized by simulating transition states .

- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic steps (e.g., nitro group reductions) and reduce byproduct formation .

- DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading to maximize yield. For instance, Pd/C catalyst ratios >5% often improve hydrogenation efficiency .

Advanced: How should researchers address contradictions in reported biological activity data across studies?

Answer:

Contradictions may arise from assay variability or structural analogs. Mitigation strategies include:

- Orthogonal assays : Confirm antimicrobial activity using both broth microdilution (MIC) and time-kill assays to rule out false positives .

- SAR (Structure-Activity Relationship) analysis : Compare analogs (e.g., 6-methyl vs. 6-chloro derivatives) to isolate substituent effects. For example, 4-methylphenyl groups enhance lipophilicity and membrane penetration .

- Target validation : Use siRNA knockdown or CRISPR-edited cell lines to confirm mechanism (e.g., tubulin vs. kinase inhibition) .

Advanced: What computational tools are recommended for predicting reactivity and binding modes of this compound?

Answer:

- DFT calculations : Gaussian or ORCA software to model reaction intermediates (e.g., transition states for cyclization) and predict regioselectivity in substitution reactions .

- Molecular docking : AutoDock Vina or Glide to simulate interactions with biological targets (e.g., COX-2 or tubulin). Focus on the propanoic acid moiety’s role in hydrogen bonding .

- MD (Molecular Dynamics) simulations : AMBER or GROMACS to assess stability of ligand-target complexes over time, particularly for flexible side chains .

Advanced: How can researchers resolve spectral overlaps in NMR characterization of complex derivatives?

Answer:

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C signals to assign crowded regions (e.g., aromatic protons near δ 7.0–8.5 ppm) .

- Variable temperature NMR : Resolve dynamic broadening in DMSO by acquiring spectra at 50–80°C .

- Isotopic labeling : Synthesize ¹⁵N-labeled analogs to simplify imidazole ring assignments .

Advanced: What strategies improve the stability of this compound under physiological conditions?

Answer:

- Prodrug design : Esterify the propanoic acid group (e.g., ethyl ester) to enhance plasma stability, with enzymatic hydrolysis releasing the active form in target tissues .

- Cocrystallization : Co-formulate with cyclodextrins or polyethylene glycol (PEG) to reduce hydrolysis rates in aqueous media .

- pH-sensitive formulations : Encapsulate in liposomes with pH-dependent release mechanisms for targeted delivery to acidic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.